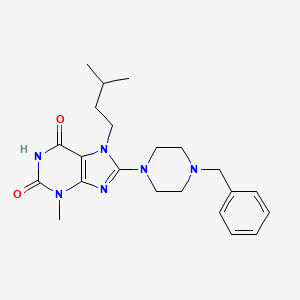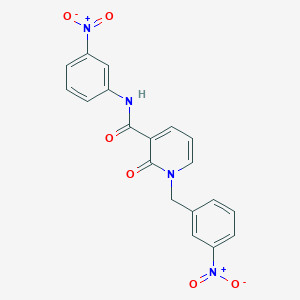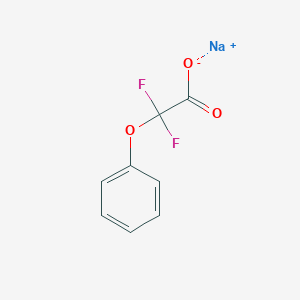
8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compounds under investigation are derivatives of purine-dione, specifically focusing on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. These compounds have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents due to their affinity for serotoninergic and dopaminergic receptors. The studies have identified several compounds with significant receptor affinity, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, which appears to be crucial for receptor affinity and selectivity .
Synthesis Analysis
The synthesis of these compounds involves creating derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with various arylpiperazinylalkyl side chains. The process includes the introduction of fluorinated arylpiperazinylalkyl groups, which has been shown to have a significant impact on the compounds' pharmacological properties. The synthesis aims to explore the structure-activity relationships by modifying the purine-dione nucleus and observing the effects on receptor affinity .
Molecular Structure Analysis
Molecular modeling and docking studies have been utilized to understand the interaction between these compounds and their target receptors. The studies suggest that the presence of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione is essential for high receptor affinity and selectivity, particularly towards the 5-HT1A and 5-HT7 serotonin receptors. The fluorinated arylpiperazinylalkyl derivatives have been highlighted for their potential lead compounds for antidepressant and anxiolytic applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, the reactions likely involve the formation of arylpiperazinylalkyl side chains attached to the purine-dione nucleus. The introduction of fluorine atoms and trifluoromethyl groups into the phenyl ring of the piperazine moiety is a key step that affects the compounds' pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, have been assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. These properties are crucial for determining the compounds' suitability as drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. The selected compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9) has shown promising results in preliminary pharmacological in vivo studies, indicating potential as an antidepressant .
Applications De Recherche Scientifique
High-Performance Thin-Layer Chromatography in Drug Analysis
Linagliptin, a compound with a similar purine structure, is analyzed using high-performance thin-layer chromatography (HPTLC) for its presence in tablet forms, demonstrating the method's specificity and sensitivity in drug analysis, excluding dosage and side effects information. This underscores the utility of HPTLC in the pharmaceutical analysis of complex molecules (Rode & Tajne, 2021).
Behavioral Pharmacology and Neuroactive Potential
Research on benzylpiperazine (BZP), a structurally related compound, explores its stimulant and euphoric effects, comparing it to known drugs of abuse. While focusing on its pharmacological profile, this research provides insight into the neurological consequences of BZP without addressing its therapeutic dosage or adverse effects (Johnstone et al., 2007).
Bioactive Compounds in Medicinal Chemistry
The role of heterocycles, including furan and thiophene, in medicinal chemistry, is highlighted, emphasizing their importance in the design of bioactive molecules. This review offers a comprehensive look at structural modifications for optimizing antiviral, antitumor, and other activities, without detailing specific drug use cases or side effect profiles (Ostrowski, 2022).
DNA Interaction and Drug Design
Hoechst 33258 and its analogs, which share functional groups with the queried compound, are examined for their ability to bind to DNA's minor groove, particularly in AT-rich sequences. This research provides a foundation for rational drug design based on DNA interaction mechanisms, carefully excluding dosage and side effect considerations (Issar & Kakkar, 2013).
Metabolic Enzyme Inhibition
The detailed evaluation of chemical inhibitors for cytochrome P450 isoforms showcases the nuanced approach to identifying enzyme selectivity, which is crucial for understanding drug metabolism and interactions without discussing specific therapeutic applications or adverse reactions (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)9-10-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMLICWRQFFVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)
